3-(2-Chloroethyl)-1H-indole

Purity Specification Procurement Criteria Quality Control

Your synthesis cannot afford the wrong regioisomer. Only the C3 chloroethyl substitution delivers predictable SN2 coupling with amines, thiols, and alkoxides—validated in (+)-vincadifformine total synthesis. Our ≥98% purity prevents catalyst poisoning and ensures reproducible yields. The chloroethyl group offers superior stability over bromoethyl/iodoethyl analogs. Do not risk generic indole derivatives; choose the precisely differentiated building block for your medicinal chemistry campaign.

Molecular Formula C10H10ClN
Molecular Weight 179.64 g/mol
CAS No. 32933-86-1
Cat. No. B1596409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroethyl)-1H-indole
CAS32933-86-1
Molecular FormulaC10H10ClN
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCCl
InChIInChI=1S/C10H10ClN/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2
InChIKeyJRASUUTVFCLPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloroethyl)-1H-indole (CAS 32933-86-1): A Reactive C3-Chloroethyl Indole Building Block for Chemical Synthesis and Pharmaceutical Intermediates


3-(2-Chloroethyl)-1H-indole (CAS 32933-86-1) is a heterocyclic organic compound belonging to the indole class, characterized by a chloroethyl substituent at the 3-position of the indole ring . The presence of the alkyl chloride moiety enables versatile nucleophilic substitution and alkylation chemistry, making it a widely utilized building block in the synthesis of complex indole derivatives, alkaloids, and pharmaceutical intermediates . While indoles as a class exhibit broad biological potential, the specific reactivity of the chloroethyl group in 3-(2-Chloroethyl)-1H-indole distinguishes it from its hydroxyl and isomeric analogs in synthetic utility .

Why Generic 3-(2-Chloroethyl)-1H-indole Substitution Fails: The Critical Role of Purity, Regiochemistry, and Alkyl Halide Reactivity in Downstream Synthesis


Substituting 3-(2-Chloroethyl)-1H-indole with a generic 'indole derivative' or a structurally similar analog without careful consideration of purity, regiochemical position, and halogen identity introduces substantial risk of synthetic failure or irreproducible biological results. High-purity material (≥98%) is essential to avoid byproducts from halogen exchange, elimination, or ring oxidation that can poison catalysts and alter reaction yields [1]. The specific chloroethyl group at the C3 position provides a balance of stability and reactivity that differs from more labile bromoethyl or iodoethyl analogs, and is chemically distinct from the hydroxyl group in tryptophol (3-(2-hydroxyethyl)-1H-indole) . Furthermore, isomeric substitution at the N1 or C6 positions drastically alters electronic properties and downstream reaction pathways . The following evidence items quantitatively establish where 3-(2-Chloroethyl)-1H-indole provides verifiable differentiation over its closest analogs and alternatives.

Quantitative Differentiation Evidence for 3-(2-Chloroethyl)-1H-indole (CAS 32933-86-1) vs. Analogs and Isomers


Purity Specification (98%) as a Benchmark for 3-(2-Chloroethyl)-1H-indole Procurement

Reputable suppliers of 3-(2-Chloroethyl)-1H-indole (CAS 32933-86-1) specify a minimum purity of 98% [1]. This purity level is critical for ensuring consistent reactivity and minimizing side reactions in synthetic applications. In contrast, the 6-position isomer, 6-(2-Chloroethyl)-1H-indole (CAS 1253654-38-4), is commercially available with a lower minimum purity specification of 95% . The higher purity standard for the 3-substituted isomer reduces the risk of impurities interfering with nucleophilic substitution, cross-coupling, or alkylation reactions.

Purity Specification Procurement Criteria Quality Control

Lipophilicity (XLogP3 = 3.1) Differentiates 3-(2-Chloroethyl)-1H-indole from 3-(2-Hydroxyethyl)-1H-indole (Tryptophol)

The chloroethyl substituent in 3-(2-Chloroethyl)-1H-indole imparts significantly greater lipophilicity compared to the hydroxyl analog, 3-(2-Hydroxyethyl)-1H-indole (tryptophol). Calculated XLogP3 for the chloroethyl derivative is 3.1 . In contrast, tryptophol has a measured logP of approximately 1.6 (PubChem data) [1]. This difference of ~1.5 log units corresponds to roughly a 30-fold higher theoretical partition coefficient for the chloroethyl compound, indicating substantially greater membrane permeability and altered distribution in biological assays.

Lipophilicity Physicochemical Properties Drug Design

Calculated logP (2.85-2.95) and Density (1.229 g/cm³) Define Physical Distinction from Isomers

Multiple authoritative sources report consistent calculated logP values for 3-(2-Chloroethyl)-1H-indole: 2.85 from SIELC Technologies [1] and 2.9492 from MolBase [2]. These values are consistent with the compound's chromatographic behavior and provide a reference for HPLC method development. The reported density is 1.229 g/cm³ . These specific physicochemical parameters are essential for distinguishing the compound from its regioisomers (e.g., 1- or 6-substituted chloroethyl indoles) which may exhibit different chromatographic retention times and physical properties.

Physical Properties Separation Science Analytical Chemistry

Boiling Point (342.4°C at 760 mmHg) as a Distinguishing Physical Constant for 3-(2-Chloroethyl)-1H-indole

The boiling point of 3-(2-Chloroethyl)-1H-indole is reported as 342.4°C at 760 mmHg . This value serves as a definitive physical constant for confirming compound identity and assessing its suitability for high-temperature reactions or distillation processes. In comparison, the hydroxyl analog, 3-(2-Hydroxyethyl)-1H-indole (tryptophol), has a significantly lower boiling point of 174°C at 2 mmHg (approx. 179°C at 4 mmHg) [1], reflecting the weaker intermolecular forces in the alcohol compared to the alkyl chloride.

Physical Properties Thermal Stability Compound Identification

Regiochemical Specificity: 3-Substituted vs. 1-Substituted Chloroethyl Indole in Electrophilic Substitution

The position of the chloroethyl group on the indole ring dramatically influences reactivity. 3-(2-Chloroethyl)-1H-indole, with substitution at C3, leaves the C2 position available for electrophilic attack. In contrast, 1-(2-chloroethyl)-1H-indole (CAS 23060-72-2) undergoes electrophilic substitution primarily at C3, but the N-alkyl group deactivates the ring, reducing reaction rates compared to unsubstituted indole (k_rel = 0.7) . This difference in regiochemical outcome and reaction rate is a critical consideration for synthetic route design and is a key differentiator for procurement.

Regiochemistry Electrophilic Substitution Synthetic Planning

Use in the Total Synthesis of (+)-Vincadifformine: A Validated Application for 3-(2-Chloroethyl)-1H-indole

3-(2-Chloroethyl)-1H-indole has been employed as a key intermediate in the total synthesis of (+)-vincadifformine, a complex indole alkaloid. The reported synthetic procedure utilizes this compound in an iminium ion cascade reaction with (3)-substituted tetrahydropyridine derivatives under optimized conditions (solvent: THF, DMF, acetonitrile; reagents: tert-butyl hypochlorite, triethylamine, sodium iodide; reaction time: 15.83h) [1]. This specific application demonstrates the compound's proven utility in complex molecule construction, a feature that may not be generalizable to other chloroethylindole isomers.

Total Synthesis Alkaloid Synthesis Synthetic Methodology

Recommended Research and Industrial Application Scenarios for 3-(2-Chloroethyl)-1H-indole (CAS 32933-86-1) Based on Quantifiable Differentiation


Synthesis of 3-Substituted Indole Derivatives via Nucleophilic Substitution

The chloroethyl group in 3-(2-Chloroethyl)-1H-indole is a prime target for SN2 reactions with amines, thiols, and alkoxides, enabling the generation of diverse 3-substituted indole libraries. This reactivity is directly supported by the compound's structure and is the basis for its widespread use as a building block . The high purity specification (≥98%) minimizes side reactions and ensures predictable yields [1].

Alkaloid Total Synthesis and Medicinal Chemistry Scaffold Elaboration

Validated by its use in the total synthesis of (+)-vincadifformine [2], this compound serves as a reliable intermediate for constructing complex indole alkaloid frameworks. Its specific regiochemistry (C3 substitution) directs electrophilic functionalization to the C2 position, a key feature for generating diverse analogs in medicinal chemistry campaigns.

HPLC Method Development and Analytical Reference Standard

The compound's well-defined physicochemical properties, including a calculated logP of 2.85-2.95 and established HPLC separation methods using Newcrom R1 columns [3], make it suitable for use as a reference standard in chromatographic analysis. Its distinct boiling point and density also aid in compound identification and quality control .

Precursor to 3-(2-Hydroxyethyl)-1H-indole (Tryptophol) via Controlled Reduction

3-(2-Chloroethyl)-1H-indole can be selectively reduced to tryptophol using lithium aluminum hydride or sodium borohydride . This synthetic route provides access to the biologically relevant indole ethanol scaffold, with the chloroethyl derivative offering advantages in terms of handling and stability compared to more reactive alkyl halides.

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